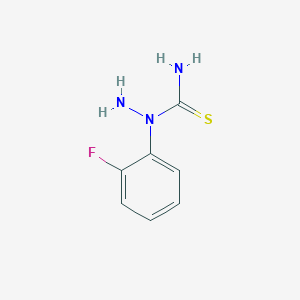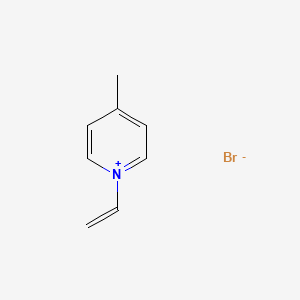
1-Ethenyl-4-methylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-methylpyridin-1-ium bromide can be synthesized through several methods. One common approach involves the quaternization of 4-vinylpyridine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol at elevated temperatures. The reaction can be represented as follows:
4-vinylpyridine+methyl bromide→1-Ethenyl-4-methylpyridin-1-ium bromide
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified through recrystallization or other separation techniques to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-methylpyridin-1-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxidized products.
Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of polymeric materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridinium salts.
Oxidation: Epoxides and other oxidized derivatives.
Scientific Research Applications
1-Ethenyl-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-methylpyridin-1-ium bromide involves its interaction with various molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. Additionally, the vinyl group allows for polymerization and other reactions that modify the chemical structure of the compound. These interactions are mediated through pathways involving radical or ionic intermediates, depending on the specific reaction conditions.
Comparison with Similar Compounds
1-Ethenyl-4-methylpyridin-1-ium bromide can be compared with other similar compounds such as:
4-Vinylpyridine: Lacks the quaternary ammonium group, leading to different reactivity and applications.
1-Methylpyridinium Bromide: Lacks the vinyl group, affecting its polymerization potential.
N-Vinylpyrrolidone: A structurally similar compound with different applications in polymer chemistry.
The uniqueness of this compound lies in its combination of a quaternary ammonium group and a vinyl group, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
89932-38-7 |
|---|---|
Molecular Formula |
C8H10BrN |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
1-ethenyl-4-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C8H10N.BrH/c1-3-9-6-4-8(2)5-7-9;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
InChI Key |
ZHDLDUCQWMPHOO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)C=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
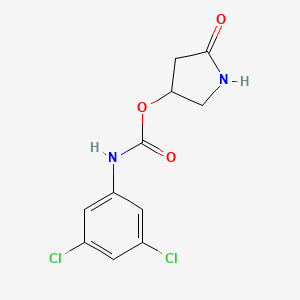
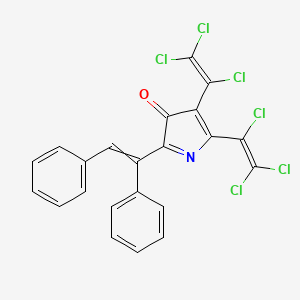
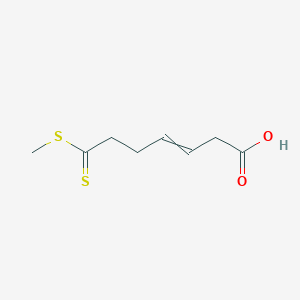
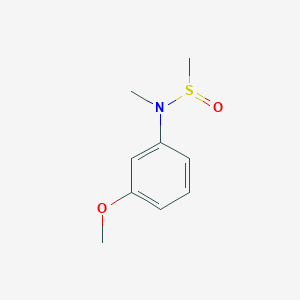
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
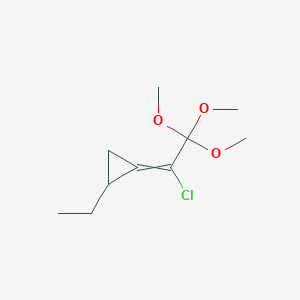
![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
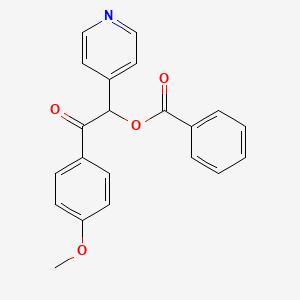
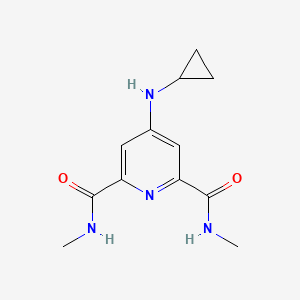
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
